3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has attracted attention due to its complex structure and potential applications in various fields of science. Known for its intricate molecular architecture, this compound is being explored for its properties and interactions.
Properties
IUPAC Name |
3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-28-16-7-3-2-5-14(16)18(25)23-11-8-13(9-12-23)24-19(26)15-6-4-10-21-17(15)22-20(24)27/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZFBPRWYHULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as the piperidine derivative and the pyrido[2,3-d]pyrimidine core.
Step 1: : Synthesis of the piperidine derivative
Reactants: Piperidine, benzoyl chloride
Conditions: Anhydrous conditions, catalysis with a base like triethylamine
Step 2: : Introduction of the methylthio group
Reactants: 2-chlorothiobenzene, sodium methoxide
Conditions: Methanol solvent, reflux conditions
Step 3: : Coupling of intermediates
Reactants: Prepared piperidine derivative, pyrido[2,3-d]pyrimidine
Conditions: Solvent such as dichloromethane, room temperature
Industrial Production Methods
Industrial production methods generally require optimization of the synthesis route to increase yield and reduce cost. The processes involve scaling up the reactions, controlling the reaction parameters precisely, and often using automated equipment to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : It may undergo oxidation reactions at the methylthio group, forming sulfoxides or sulfones.
Reduction: : The compound might be reduced at the benzoyl group to produce corresponding alcohol derivatives.
Substitution: : Halogenation and other substitutions at the aromatic rings are possible.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohol derivatives
Substitution: : Halogenated aromatic compounds
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, allowing chemists to explore new synthetic routes and create derivatives with novel properties.
Biology
In biological studies, it might be used to investigate enzyme interactions, potentially serving as an inhibitor or activator in various biochemical pathways.
Medicine
Potential medical applications could include its role as a lead compound in drug design, targeting specific molecular pathways involved in diseases.
Industry
The compound could be used in the development of new materials, including polymers and nanomaterials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve multiple molecular targets and pathways, such as:
Molecular Targets: : Enzymes, receptors, or nucleic acids
Pathways Involved: : Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Comparing 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds, we can highlight its uniqueness in terms of:
Structural Uniqueness: : The specific arrangement of its piperidine and pyrido[2,3-d]pyrimidine rings
Chemical Properties: : Its reactivity and interaction with biological targets
List of Similar Compounds
Piperidinyl derivatives: : These compounds share the piperidine core but differ in substituents and additional rings.
Pyrido[2,3-d]pyrimidine derivatives: : Compounds with modifications on the pyrido[2,3-d]pyrimidine ring system.
Overall, this compound presents a rich field for exploration in synthetic chemistry, biological interactions, and potential industrial applications. Its multifaceted reactivity and complex structure make it a compound of significant interest across various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
